molecular formula C15H8Br2N4O7S B13798792 3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid

3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13798792
M. Wt: 548.1 g/mol
InChI Key: MAVUZQWVWYYPTG-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid is an organic compound with a complex structure that includes bromine, nitro, and carbamothioylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the bromination of benzoic acid derivatives. The process includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for bromination and nitration, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Major Products

    Oxidation: Formation of dinitrobenzoic acid derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the bromine atoms can engage in halogen bonding. These interactions can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid is unique due to the combination of bromine, nitro, and carbamothioylamino groups in a single molecule. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H8Br2N4O7S

Molecular Weight

548.1 g/mol

IUPAC Name

3,5-dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H8Br2N4O7S/c16-7-3-10(14(23)24)12(11(17)4-7)18-15(29)19-13(22)6-1-8(20(25)26)5-9(2-6)21(27)28/h1-5H,(H,23,24)(H2,18,19,22,29)

InChI Key

MAVUZQWVWYYPTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O

Origin of Product

United States

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